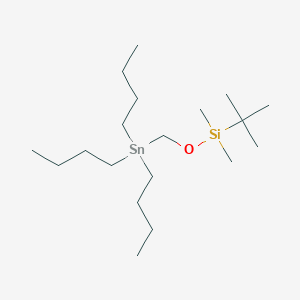

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl-dimethyl-(tributylstannylmethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17OSi.3C4H9.Sn/c1-7(2,3)9(5,6)8-4;3*1-3-4-2;/h4H2,1-3,5-6H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEXQGDUHZOKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44OSiSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, a complex organosilicon and organotin compound, holds significant interest for researchers in organic synthesis and materials science. Its unique molecular structure, featuring both a bulky tert-butyldimethylsilyl protecting group and a reactive tributylstannyl moiety, offers a versatile platform for a range of chemical transformations. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound, including its synthesis, reactivity, and potential applications.

Core Chemical Properties

This compound is identified by the CAS number 91864-79-0.[1] Its molecular formula is C19H44OSiSn, and it has a molecular weight of approximately 435.35 g/mol .[2] The compound is typically a liquid at room temperature and is recommended to be stored in a refrigerator.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 91864-79-0 | [1] |

| Molecular Formula | C19H44OSiSn | [1] |

| Molecular Weight | 435.35 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Predicted Boiling Point | 378.2 ± 44.0 °C | [3] |

| Storage Temperature | Refrigerator | [2] |

Synthesis and Experimental Protocols

General Synthesis Workflow:

References

Synthesis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl-dimethyl-(tributylstannylmethoxy)silane, a valuable bifunctional reagent in organic synthesis. The document details the synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound is an organosilicon and organotin compound featuring both a silyl ether and a tributylstannyl moiety. This unique combination allows for its application in a variety of chemical transformations, including as a protected hydroxymethyl anion equivalent in Stille cross-coupling reactions. Its role as an intermediate in the synthesis of pharmaceutical metabolites, such as Hydroxytolyl Mephedrone Hydrochloride, underscores its importance in drug development.[1][2] This guide outlines a reliable two-step synthetic approach, commencing with the preparation of the key intermediate, (tributylstannyl)methanol, followed by its silylation to yield the target compound.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of (Tributylstannyl)methanol: This step involves the reaction of tributyltin hydride with paraformaldehyde. The reaction is generally initiated by a strong base, such as butyllithium, in an ethereal solvent like tetrahydrofuran (THF).

-

Silylation of (Tributylstannyl)methanol: The hydroxyl group of (tributylstannyl)methanol is then protected with a tert-butyldimethylsilyl (TBDMS) group. This is accomplished by reacting the alcohol with tert-butyl-dimethylchlorosilane (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent.

Experimental Protocols

Step 1: Synthesis of (Tributylstannyl)methanol

This procedure is adapted from a well-established method published in Organic Syntheses.[3]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diisopropylamine | 101.19 | 13.7 mL | 0.098 |

| n-Butyllithium (1.6 M in hexane) | 64.06 | 58.4 mL | 0.093 |

| Tributyltin hydride | 291.06 | 24.75 g | 0.085 |

| Paraformaldehyde | 30.03 | 3.57 g | 0.119 |

| Tetrahydrofuran (THF), dry | 72.11 | 170 mL | - |

| Petroleum ether | - | 650 mL | - |

| Water | 18.02 | 300 mL | - |

| Saturated Sodium Chloride Solution | - | 200 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a rubber septum, an argon inlet adapter, and a pressure-equalizing dropping funnel, add diisopropylamine (13.7 mL, 0.098 mol) and dry tetrahydrofuran (120 mL).

-

Cool the flask in an ice-water bath.

-

Add a 1.60 M solution of butyllithium in hexane (58.4 mL, 0.093 mol) dropwise via syringe over 15 minutes.

-

After stirring for 30 minutes, add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in tetrahydrofuran (50 mL) dropwise via the addition funnel over 50 minutes.

-

After an additional 30 minutes, add paraformaldehyde (3.57 g, 0.119 mol) in one portion.

-

Remove the ice bath and stir the heterogeneous yellow reaction mixture for 3 hours at room temperature, during which it should become a clear, colorless solution.

-

Dilute the reaction mixture with 500 mL of petroleum ether and wash with 300 mL of water.

-

Separate the aqueous phase and extract it with 150 mL of petroleum ether.

-

Combine the organic layers and wash with 200 mL of saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

This procedure affords approximately 30 g of (tributylstannyl)methanol as a colorless oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This is a general protocol for the silylation of a primary alcohol and is expected to be effective for (tributylstannyl)methanol.[4][5]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.085 mol scale) | Moles |

| (Tributylstannyl)methanol | 321.09 | ~27.3 g | 0.085 |

| tert-Butyldimethylchlorosilane (TBDMSCl) | 150.72 | 15.4 g | 0.102 |

| Imidazole | 68.08 | 14.5 g | 0.213 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 150 mL | - |

| Diethyl ether | 74.12 | As needed for extraction | - |

| Saturated aqueous sodium bicarbonate | - | As needed for washing | - |

| Brine | - | As needed for washing | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the crude (tributylstannyl)methanol (approx. 27.3 g, 0.085 mol) in anhydrous N,N-dimethylformamide (150 mL).

-

Add imidazole (14.5 g, 0.213 mol) to the solution and stir until it dissolves.

-

Add tert-butyldimethylsilyl chloride (15.4 g, 0.102 mol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| CAS Number | 123061-64-3[6] |

| Molecular Formula | C19H44OSiSn[6] |

| Molecular Weight | 435.3 g/mol [6] |

Computed Properties

| Property | Value |

| Exact Mass | 436.218345 Da[6] |

| XLogP3-AA | 8.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 14 |

| Topological Polar Surface Area | 9.2 Ų[6] |

| Heavy Atom Count | 22 |

Note: The above data is computed and sourced from PubChem.[6]

Mandatory Visualization

Experimental Workflow: Synthesis of (Tributylstannyl)methanol

References

- 1. This compound | 123061-64-3 [chemicalbook.com]

- 2. Buy this compound | 123061-64-3 [smolecule.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. What is tert-Butyldimethylsilyl chloride?_Chemicalbook [chemicalbook.com]

- 6. This compound | C19H44OSiSn | CID 14270862 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl-dimethyl-(tributylstannylmethoxy)silane (CAS: 123061-64-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, a versatile organosilicon compound with significant applications in organic synthesis. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its role as a key intermediate in the preparation of pharmacologically relevant molecules. Safety information and expected analytical data are also presented. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 123061-64-3) is an organostannane and organosilane compound characterized by the presence of both a tributylstannyl group and a tert-butyldimethylsilyl ether.[1] This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly as a nucleophilic source of a protected hydroxymethyl group. Its primary documented application is as an intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride, a metabolite of Mephedrone.[2] This guide will provide an in-depth look at the technical aspects of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 123061-64-3 | [3][4][5] |

| Molecular Formula | C₁₉H₄₄OSiSn | [3][4][5] |

| Molecular Weight | 435.34 g/mol | [3][5] |

| IUPAC Name | tert-butyl-dimethyl((tributylstannyl)methoxy)silane | [3] |

| Synonyms | Tributyl[(tert-butyldimethylsilyl)oxy]methylstannane, TBDMS-(tributylstannyl)methoxide | [2][3] |

| Physical Form | Liquid | |

| Boiling Point | 378.20 °C (Predicted) | [5] |

| Storage Temperature | 2°C - 8°C (Refrigerator) | [5] |

| Purity | Typically ≥95% | [4] |

Synthesis

Plausible Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of (Tributylstannyl)methanol

This protocol is adapted from general procedures for the synthesis of (tributylstannyl)methanol.

-

Materials:

-

Tributyltin hydride

-

Paraformaldehyde

-

Anhydrous, non-protic solvent (e.g., Tetrahydrofuran)

-

Base catalyst (e.g., a lithium amide base like LDA, or a fluoride source)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent.

-

Cool the flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the base catalyst to the stirred solvent.

-

Add a solution of tributyltin hydride in the anhydrous solvent dropwise to the reaction mixture.

-

After a suitable stirring period (e.g., 30-60 minutes), add paraformaldehyde in one portion.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of water.

-

Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., diethyl ether or hexanes).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield crude (tributylstannyl)methanol, which may be used directly in the next step or purified by distillation.

-

Step 2: Silylation of (Tributylstannyl)methanol

This protocol is a general procedure for the silylation of alcohols.[6]

-

Materials:

-

(Tributylstannyl)methanol (from Step 1)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Base (e.g., Imidazole or Triethylamine)

-

Apparatus for inert atmosphere reaction

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the crude (tributylstannyl)methanol and the base in the anhydrous solvent.

-

To this stirred solution, add a solution of TBDMS-Cl in the anhydrous solvent dropwise at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[1]

-

Reactivity and Applications

The primary utility of this compound lies in its role as a synthetic intermediate.

Key Reactions

-

Hydrolysis: The silyl ether linkage is susceptible to hydrolysis under acidic or fluoride-containing conditions, regenerating (tributylstannyl)methanol.

-

Stille Coupling: The tributylstannyl group can participate in palladium-catalyzed Stille cross-coupling reactions, allowing for the introduction of the protected hydroxymethyl group onto various organic scaffolds.

Application in Drug Development

This compound is a documented intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride.[2] While the specific multi-step synthesis is proprietary, a plausible synthetic pathway can be conceptualized.

Analytical Characterization

The structure and purity of this compound are confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~0.9 ppm), dimethylsilyl group (singlet, ~0.1 ppm), the methylene bridge (singlet, ~3.5 ppm), and the butyl groups on the tin atom (multiplets, ~0.9-1.6 ppm). |

| ¹³C NMR | Resonances for all unique carbon atoms in the tert-butyl, dimethylsilyl, methylene, and tributylstannyl groups. |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show the molecular ion peak (or fragments corresponding to the loss of alkyl groups) consistent with the molecular weight of 435.34 g/mol . |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching and bending, Si-C bonds, and the Sn-C bonds. |

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Category | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity | 💀, ❗, 🌳 | H301, H312, H315, H319, H332, H335, H410 | P261, P262, P264, P270, P273, P280 |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable synthetic building block, particularly for the introduction of a protected hydroxymethyl moiety. Its application as an intermediate in the synthesis of drug metabolites highlights its importance in the pharmaceutical industry. This technical guide provides essential information for the safe handling, synthesis, and application of this compound, serving as a foundational resource for researchers in organic and medicinal chemistry.

References

- 1. Buy this compound | 123061-64-3 [smolecule.com]

- 2. This compound | 123061-64-3 [chemicalbook.com]

- 3. This compound | C19H44OSiSn | CID 14270862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthonix, Inc > Stannanes > 123061-64-3 | this compound [synthonix.com]

- 5. This compound | 123061-64-3 | YEA06164 [biosynth.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic pathway for Tert-butyl-dimethyl-(tributylstannylmethoxy)silane. The information is curated for researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Molecular Structure and Properties

This compound is an organosilicon and organotin compound featuring a bulky tert-butyldimethylsilyl protecting group attached to a tributylstannylmethoxy moiety. This unique structure imparts specific chemical properties useful in various synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 123061-64-3 | [1][2] |

| Molecular Formula | C₁₉H₄₄OSiSn | [1][2] |

| Molecular Weight | 435.35 g/mol | [3] |

| IUPAC Name | tert-butyl(dimethyl)silyl (tributylstannyl)methyl ether | [3] |

| Synonyms | TRIBUTYL[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]METHYL]STANNANE, (1,1-Dimethylethyl)dimethyl[(tributylstannyl)methoxy]-silane, t-Butyldimethyl((tributylstannyl)methoxy)silane | [1] |

| Physical Form | Liquid | [3] |

| Storage | Refrigerator | [3] |

Molecular Structure Diagram:

Caption: 2D Molecular Structure of the title compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ (ppm): 0.1 (s, 6H, Si-(CH₃)₂), 0.9 (s, 9H, C-(CH₃)₃), 0.9 (t, 9H, Sn-(CH₂CH₂CH₂CH₃)₃), 1.3 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃), 1.5 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃), 3.8 (s, 2H, O-CH₂-Sn) |

| ¹³C NMR | δ (ppm): -5.0 (Si-(CH₃)₂), 13.7 (Sn-(CH₂CH₂CH₂CH₃)₃), 18.0 (Si-C(CH₃)₃), 25.8 (Si-C(CH₃)₃), 27.5 (Sn-(CH₂CH₂CH₂CH₃)₃), 29.2 (Sn-(CH₂CH₂CH₂CH₃)₃), 60.0 (O-CH₂-Sn) |

| FT-IR | ν (cm⁻¹): 2950-2850 (C-H stretch), 1250 (Si-CH₃ bend), 1080 (Si-O-C stretch), 830 (Si-C stretch) |

| Mass Spec. | m/z: Predicted molecular ion [M]+ at 436.2183 (for ¹²⁰Sn isotope). Characteristic fragmentation would involve loss of a butyl group (M-57) and a tert-butyl group (M-57). |

Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved in a two-step process. The first step involves the preparation of the key intermediate, (tributylstannyl)methanol. The second step is the silylation of this alcohol to yield the final product.

Caption: Proposed two-step synthesis pathway.

Experimental Protocols

Synthesis of (Tributylstannyl)methanol

This protocol is adapted from a procedure for the synthesis of (tributylstannyl)methanol.[4][5]

Materials:

-

Tributyltin hydride

-

Paraformaldehyde

-

Diisopropylamine

-

n-Butyllithium in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Petroleum ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the mixture for 30 minutes, then add tributyltin hydride dropwise.

-

After stirring for another 30 minutes, add paraformaldehyde in one portion.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with petroleum ether.

-

Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (tributylstannyl)methanol as a colorless oil.

Synthesis of this compound

This is a general procedure for the silylation of alcohols.

Materials:

-

(Tributylstannyl)methanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (tributylstannyl)methanol and imidazole in anhydrous DMF under an inert atmosphere.

-

Add a solution of tert-butyldimethylsilyl chloride in DMF dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Applications in Drug Development and Organic Synthesis

The unique bifunctional nature of this compound makes it a valuable reagent in organic synthesis. The tributylstannyl group can participate in Stille coupling reactions, a powerful method for carbon-carbon bond formation. The tert-butyldimethylsilyl ether serves as a protecting group for the primary alcohol, which can be deprotected under specific conditions to reveal the hydroxyl functionality for further synthetic transformations. This compound can serve as an intermediate in the synthesis of complex molecules, including pharmacologically active compounds. For instance, it has been noted as an intermediate in the synthesis of a metabolite of Mephedrone Hydrochloride.[6]

Safety Information

This compound is a chemical that should be handled with care in a well-ventilated fume hood. It is classified as hazardous, with potential for toxicity if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. Buy this compound | 123061-64-3 [smolecule.com]

- 2. This compound | C19H44OSiSn | CID 14270862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 123061-64-3 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 123061-64-3 [chemicalbook.com]

Spectral Analysis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the expected spectral data for tert-butyl-dimethyl-(tributylstannylmethoxy)silane, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a predictive analysis of its spectroscopic characteristics and standardized protocols for its experimental examination.

Molecular Structure:

-

Chemical Formula: C₁₉H₄₄OSiSn

-

Molecular Weight: 435.35 g/mol

-

CAS Number: 123061-64-3

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are based on the analysis of the compound's structural moieties—a tert-butyldimethylsilyl ether and a tributyltin group—and known spectral data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | s | 2H | Sn-CH₂ -O |

| ~1.4 - 1.6 | m | 6H | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ |

| ~1.2 - 1.4 | m | 6H | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ |

| ~0.8 - 1.0 | t | 9H | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ |

| ~0.8 - 1.0 | t | 6H | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ |

| ~0.9 | s | 9H | Si-C(C H₃)₃ |

| ~0.1 | s | 6H | Si-(CH₃ )₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 65 | Sn-C H₂-O |

| ~29 | Sn-(CH₂-C H₂-CH₂-CH₃)₃ |

| ~27 | Sn-(CH₂-CH₂-C H₂-CH₃)₃ |

| ~18 | Si-C (CH₃)₃ |

| ~14 | Sn-(CH₂-CH₂-CH₂-C H₃)₃ |

| ~10 | Sn-(C H₂-CH₂-CH₂-CH₃)₃ |

| ~ -5 | Si-(C H₃)₂ |

| ~26 | Si-C(C H₃)₃ |

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Predicted Fragment Ion | Notes |

| 377 | [M - C₄H₉]⁺ | Loss of a butyl radical from the tin atom is a common fragmentation pathway for tributyltin compounds. |

| 291 | [Sn(C₄H₉)₃]⁺ | Tributyltin cation, a very common and often abundant fragment. |

| 235 | [Sn(C₄H₉)₂(C₄H₈-H)]⁺ or [Sn(C₄H₉)₂(C₃H₅)]⁺ | Further fragmentation of the tributyltin moiety. |

| 177 | [Sn(C₄H₉)]⁺ | Loss of two butyl groups. |

| 131 | [Si(CH₃)₂C(CH₃)₃]⁺ | Tert-butyldimethylsilyl cation, a characteristic fragment for this protecting group. |

| 75 | [Si(CH₃)₃]⁺ | Rearrangement and fragmentation product of the silyl group. |

| 57 | [C(CH₃)₃]⁺ | Tert-butyl cation, arising from the silyl group. |

Note: The molecular ion [M]⁺ at m/z 436 (for ¹²⁰Sn) may be of low abundance or absent.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is unlikely to react with the analyte and provides a clean spectral window.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), if not already present in the solvent.

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H NMR and the residual solvent peak (CDCl₃ at 77.16 ppm) for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source.

-

A Gas Chromatograph (GC) for sample introduction is ideal for ensuring sample purity and volatility.

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

GC-MS Parameters:

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

Data Analysis:

-

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern, paying close attention to the characteristic isotopic distribution of tin (Sn), which has several isotopes. This will help in identifying tin-containing fragments.

-

Compare the observed fragments with the predicted fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of the target compound.

Stability and storage of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane

An In-depth Technical Guide on the Stability and Storage of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organometallic reagent that incorporates both a sterically hindered silyl ether and a tributyltin moiety. This unique structure makes it a valuable intermediate in specialized organic synthesis. However, the presence of both a hydrolytically sensitive silyl ether and a potentially reactive organotin group necessitates a thorough understanding of its stability and appropriate storage conditions to ensure its integrity and successful application in research and development. This guide provides a comprehensive overview of the stability, recommended storage, and handling protocols for this compound, based on established chemical principles of related compounds.

Chemical Properties and Structure

-

IUPAC Name: tert-butyl(dimethyl)silyl (tributylstannyl)methyl ether

-

CAS Number: 123061-64-3

-

Molecular Formula: C₁₉H₄₄OSiSn[1]

-

Molecular Weight: 435.35 g/mol

-

Appearance: Colorless liquid

The structure of this compound features a tert-butyldimethylsilyl (TBDMS) group linked to a tributylstannyl-methoxy moiety. The TBDMS group is a common protecting group for alcohols, known for its relative stability compared to other silyl ethers. The tributyltin group is a versatile functional group in organic synthesis, often utilized in cross-coupling reactions.

Stability Profile

The stability of this compound is primarily dictated by the reactivity of its two key functional components: the silyl ether linkage (Si-O-C) and the carbon-tin bond (C-Sn).

Hydrolytic Stability of the Silyl Ether

The Si-O-C bond is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding alcohol and a silanol, which can further condense to a siloxane. The rate of hydrolysis is significantly influenced by the steric bulk of the substituents on the silicon atom. The tert-butyl group in the TBDMS moiety provides substantial steric hindrance, making this silyl ether significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS) ether.

The general order of stability for common silyl ethers towards acid-catalyzed hydrolysis is: TMS < Triethylsilyl (TES) < TBS < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)[2]

While more resistant to hydrolysis than many other silyl ethers, prolonged exposure to moisture, particularly in the presence of acid or base catalysts, will lead to the degradation of this compound.

Stability of the Tributyltin Moiety

Organotin compounds, including tributyltin derivatives, are known to be sensitive to certain conditions. While many are relatively stable to air and moisture, they can be reactive towards strong acids, bases, and oxidizing agents. The carbon-tin bond can be cleaved under these conditions. Some organotin compounds may also exhibit thermal instability.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | To minimize thermal decomposition and slow down potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | To prevent exposure to atmospheric moisture and oxygen, which can lead to hydrolysis of the silyl ether and potential oxidation of the organotin moiety. |

| Container | Tightly sealed, opaque container | To prevent ingress of moisture and air, and to protect from light, which can potentially catalyze degradation reactions. |

| Handling | In a well-ventilated fume hood | Due to the potential toxicity of organotin compounds, all handling should be performed in a fume hood to avoid inhalation. |

| Personal Protective Equipment (PPE) | Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile) | To prevent skin and eye contact. Organotin compounds can be absorbed through the skin. |

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the silyl ether bond. This reaction is catalyzed by the presence of moisture, with the rate being accelerated by acidic or basic conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from general procedures for the silylation of alcohols.

Materials:

-

(Tributylstannyl)methanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve (tributylstannyl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise to the stirred solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Proposed Protocol for Stability Assessment via Hydrolysis

This protocol outlines a general method to quantitatively assess the hydrolytic stability of this compound.

Materials:

-

This compound

-

Buffer solutions of various pH (e.g., pH 4, 7, and 9)

-

Acetonitrile or Tetrahydrofuran (THF) as a co-solvent

-

Internal standard (e.g., a stable hydrocarbon like dodecane)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC)

Procedure:

-

Prepare stock solutions of this compound and the internal standard in the chosen co-solvent.

-

In separate vials, mix the stock solution with the different pH buffer solutions at a defined ratio (e.g., 1:1) to initiate the hydrolysis.

-

Maintain the vials at a constant temperature (e.g., 25°C and an elevated temperature like 40°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Quench the hydrolysis by adding a drying agent (e.g., anhydrous sodium sulfate) and extract the components into a suitable organic solvent (e.g., hexane).

-

Analyze the samples by GC-FID or HPLC to determine the concentration of the remaining this compound relative to the internal standard.

-

Plot the concentration of the parent compound versus time to determine the rate of degradation at each pH and temperature.

Conclusion

This compound is a valuable synthetic intermediate whose utility is dependent on its proper storage and handling. The primary stability concern is its susceptibility to hydrolysis, which can be mitigated by storing the compound at refrigerated temperatures under an inert atmosphere and by scrupulously avoiding contact with moisture. Due to the presence of the organotin moiety, appropriate safety precautions must be taken during handling to avoid exposure. By following the guidelines outlined in this document, researchers can ensure the quality and reactivity of this reagent for their synthetic applications.

References

An In-depth Technical Guide to tert-butyl-dimethyl-(tributylstannylmethoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl-dimethyl-(tributylstannylmethoxy)silane, a versatile organosilicon and organotin compound. It details the chemical and physical properties, synthesis, and key chemical reactions of this compound. Special attention is given to its application as an intermediate in the synthesis of pharmacologically relevant molecules, such as Hydroxytolyl Mephedrone Hydrochloride. Furthermore, this guide explores the ecotoxicological impact of the tributyltin moiety and its influence on critical cellular signaling pathways. Detailed experimental protocols for the synthesis and key reactions of analogous compounds are provided to serve as a practical reference for laboratory applications.

Chemical and Physical Properties

This compound is a unique bifunctional molecule incorporating both a sterically hindered silyl ether and a reactive tributyltin moiety. This structure imparts a specific set of properties that make it a valuable reagent in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 123061-64-3 | [1][2] |

| Molecular Formula | C₁₉H₄₄OSiSn | [1][2] |

| Molecular Weight | 435.35 g/mol | [3][4] |

| Physical Form | Liquid | [5] |

| Color | Colorless | [3] |

| Boiling Point | 378.2 ± 44.0 °C (Predicted) | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [6] |

Synthesis and Experimental Protocols

General Experimental Protocol: Silylation of an Alcohol (Corey Protocol)

This protocol describes a reliable method for the formation of a tert-butyldimethylsilyl (TBS) ether from an alcohol and tert-butyldimethylsilyl chloride (TBDMSCl), which is a key starting material for the synthesis of the title compound.[7]

Materials:

-

Alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq), TBDMSCl (1.1 eq), and imidazole (2.2 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution to quench the reaction and remove excess imidazole.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl ether.

-

Purify the product by flash column chromatography on silica gel.

Chemical Reactions and Applications

The unique structure of this compound allows for a range of chemical transformations, primarily involving the cleavage of the silyl ether or reactions at the tributyltin center.

Hydrolysis of the Silyl Ether

The tert-butyldimethylsilyl ether group can be cleaved under acidic conditions or by treatment with a fluoride source to yield the corresponding alcohol. The stability of TBS ethers is significantly greater than that of trimethylsilyl (TMS) ethers.[8]

Stannylation Reactions

The tributylstannyl group is a versatile functional group in organic synthesis, most notably used in palladium-catalyzed cross-coupling reactions such as the Stille reaction. This allows for the formation of new carbon-carbon bonds.

Application in the Synthesis of Hydroxytolyl Mephedrone Hydrochloride

A significant application of this compound is its use as an intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride, a metabolite of the psychoactive substance mephedrone.[2][3] This highlights its utility in the synthesis of complex organic molecules for pharmacological and toxicological studies. While the precise synthetic step involving the title compound is not detailed in available literature, it likely serves to introduce a protected hydroxymethyl group that is later revealed to form the final metabolite.

Signaling Pathway Interactions of the Tributyltin Moiety

While no studies have directly investigated the effect of this compound on cellular signaling pathways, the well-documented toxicological profile of tributyltin (TBT) compounds provides significant insight into its potential biological activity. TBT is known to be an endocrine disruptor and immunotoxicant.[9]

Interference with MAPK Signaling in Natural Killer (NK) Cells

Tributyltin has been shown to inhibit the cytotoxic function of human Natural Killer (NK) cells. This is achieved by altering the lytic granule exocytosis pathway through the activation of the MAP2K (MEK) kinases, which in turn phosphorylate and activate the p38 and p44/42 (ERK1/2) MAP kinases.[10][11]

Caption: Tributyltin (TBT) disrupts NK cell function by activating the MAP2K/MAPK signaling cascade.

Induction of Vascular Dysfunction via Oxidative Stress

Tributyltin exposure can lead to vascular and endothelial dysfunction. One proposed mechanism involves the enhancement of the angiotensin II downstream signaling pathway. TBT increases the expression of the AT₁ receptor and the Nox2 subunit of NADPH oxidase, leading to increased superoxide production and subsequent vascular remodeling.[12]

Caption: TBT-induced vascular dysfunction is mediated by increased AT1R and Nox2 expression, leading to oxidative stress.

Safety and Handling

This compound is classified as a hazardous substance.

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| H410 | Very toxic to aquatic life with long lasting effects |

Precautionary Statements: P261, P262, P264, P270, P273, P280.[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with applications in the preparation of complex organic molecules, including drug metabolites. Its chemical reactivity is defined by the dual presence of a robust silyl ether and a versatile tributyltin group. While the compound itself has not been extensively studied for its biological effects, the known toxicological properties of its tributyltin component, particularly its interference with critical signaling pathways, warrant careful consideration in its handling and application, especially in the context of drug development and environmental science. Further research into the specific biological activities of this and structurally related compounds could provide deeper insights into their potential therapeutic or toxicological profiles.

References

- 1. This compound | C19H44OSiSn | CID 14270862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 123061-64-3 [smolecule.com]

- 3. This compound | 123061-64-3 [chemicalbook.com]

- 4. 123061-64-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. This compound | 123061-64-3 [sigmaaldrich.com]

- 6. This compound | 123061-64-3 [m.chemicalbook.com]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 9. Tributyltin - Wikipedia [en.wikipedia.org]

- 10. "Tributyltin-induced alterations of essential signaling pathways in hum" by Aloice O Aluoch [digitalscholarship.tnstate.edu]

- 11. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl-dimethyl-(tributylstannylmethoxy)silane

This technical guide provides essential information regarding the chemical properties of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a complex organosilane and organotin compound. Its molecular structure and composition are fundamental to its reactivity and potential applications in organic synthesis.

| Property | Value |

| Molecular Formula | C19H44OSiSn[1][2] |

| Molecular Weight | 435.3 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 123061-64-3[2][3] |

This compound is recognized for its role as an intermediate in the synthesis of various chemical entities. For instance, it is utilized in the preparation of Hydroxytolyl Mephedrone Hydrochloride, a metabolite of Mephedrone Hydrochloride.[3]

Structural Information

The molecular architecture of this compound is characterized by a central silicon atom bonded to a tert-butyl group, two methyl groups, and a tributylstannylmethoxy group. The presence of both silicon and tin atoms imparts unique chemical characteristics to the molecule.

Caption: Logical diagram of this compound's functional groups.

References

The Dawn of a New Reagent: An In-Depth Technical Guide to the Discovery and History of Organostannanes

For Researchers, Scientists, and Drug Development Professionals

The journey of organostannane reagents, from a mid-19th-century curiosity to an indispensable tool in modern synthetic chemistry, is a testament to scientific inquiry and the progressive evolution of chemical synthesis. This technical guide provides a comprehensive exploration of the discovery, history, and foundational experimental protocols that have shaped the field of organotin chemistry, offering valuable insights for researchers, scientists, and professionals in drug development.

The Genesis: Frankland's Serendipitous Discovery and Löwig's Parallel Pursuits

The story of organostannanes begins in 1849 with the pioneering work of English chemist Edward Frankland. While investigating the reaction of ethyl iodide with metallic tin, he unwittingly synthesized the first organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[1] This seminal discovery, a byproduct of his quest to isolate organic radicals, laid the cornerstone for the entire field of organometallic chemistry.

Frankland's initial experimental setup was elegantly simple, involving the heating of ethyl iodide with an excess of tin foil in a sealed glass tube. The reaction could be initiated by heat or, more efficiently, by exposure to sunlight, with the crystalline product forming upon cooling.

A few years later, in 1852, German chemist Carl Löwig independently reported the formation of alkyltin compounds.[2][3] Löwig's approach differed from Frankland's; he treated a tin-sodium alloy with alkyl halides, leading to the formation of various alkyltin derivatives.[2][3] These parallel discoveries by Frankland and Löwig are widely recognized as the birth of organotin chemistry.

Foundational Experimental Protocols

While detailed protocols from the mid-19th century are scarce and lack the precision of modern methods, historical accounts allow for a reconstruction of the pioneering syntheses.

Frankland's Synthesis of Diethyltin Diiodide (1849):

-

Reactants: Ethyl iodide and metallic tin (tin foil).

-

Apparatus: Sealed glass tube.

-

Procedure: Slips of tin foil were introduced into a glass tube with ethyl iodide. The tube was then sealed. The reaction was initiated by heating the tube or by exposing it to focused sunlight. Upon cooling, nearly colorless crystals of diethyltin diiodide solidified.[4]

-

Observations: Frankland described the resulting crystals as transparent, slightly straw-colored needles that were very soluble in ether and boiling alcohol.[4]

Löwig's Synthesis of Alkyltin Compounds (1852):

-

Reactants: Alkyl halide and a tin-sodium alloy.

-

Procedure: An alloy of tin and sodium was reacted with an alkyl halide. The resulting product was a mixture of alkyltin compounds.[2]

-

Significance: Löwig's use of a more reactive tin alloy demonstrated an alternative and viable route to the formation of tin-carbon bonds.

A Century of Incubation and the Mid-20th Century Renaissance

For nearly a century following their discovery, organostannane reagents remained largely a laboratory curiosity. However, the mid-20th century witnessed a resurgence of interest, driven by the discovery of their significant industrial applications.[2][5] This revival was spearheaded by the work of several key figures, including Erich Krause in Germany, Charles A. Kraus in the United States, and K. A. Kocheshkov in Russia, who made substantial contributions to the synthetic methodologies and understanding of organotin compounds.[2][3]

A pivotal moment came with the recognition of organotin compounds as highly effective heat stabilizers for polyvinyl chloride (PVC) in the 1940s.[5][6] This discovery transformed organotin chemistry from an academic pursuit into a commercially significant field. The work of G. J. M. van der Kerk and J. G. A. Luijten at the Institute for Organic Chemistry TNO in Utrecht, Netherlands, was particularly influential. In 1954, they published a landmark paper detailing the biocidal properties of organotin compounds, opening up their application as fungicides, bactericides, and wood preservatives.[2][7]

Key Synthetic Advancements

The expanding applications of organostannanes spurred the development of more efficient and versatile synthetic methods.

The Grignard Reaction: The discovery of Grignard reagents (RMgX) at the turn of the 20th century provided a powerful and general method for the formation of tin-carbon bonds. The reaction of a Grignard reagent with tin tetrachloride (SnCl₄) became a standard route for the synthesis of tetraorganotins (R₄Sn).

The Kocheshkov Redistribution Reaction: A significant advancement in organotin synthesis was the development of the redistribution reaction, independently discovered by K. A. Kocheshkov. This reaction allows for the controlled synthesis of organotin halides (RₙSnX₄₋ₙ) by reacting a tetraorganotin (R₄Sn) with a tin tetrahalide (SnX₄) in specific stoichiometric ratios. This method provided access to a wide range of organotin precursors essential for various applications.

The Stille Coupling: A Paradigm Shift in Carbon-Carbon Bond Formation

The late 1970s marked a revolutionary development in the application of organostannane reagents in organic synthesis with the discovery of the palladium-catalyzed cross-coupling reaction of organostannanes with organic halides, now famously known as the Stille Coupling .[8][9] Developed by John K. Stille, this reaction offered a mild, versatile, and functional group-tolerant method for creating carbon-carbon bonds, a cornerstone of modern organic synthesis.[8][9]

The Stille reaction's tolerance for a wide array of functional groups, such as esters, amides, and ketones, made it particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.[9]

Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane (R²-SnR³₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) species. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the Pd(0) catalyst.

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

Early Applications in Drug Development and Biological Activity

The biological activity of organotin compounds was recognized early in their history, with initial studies focusing on their toxicity.[10] The systematic investigation into their biocidal properties by van der Kerk and Luijten in the 1950s revealed their potential as antifungal and antibacterial agents.[7] This opened the door to their exploration in medicinal chemistry.

While the inherent toxicity of many organotin compounds has limited their direct use as therapeutic agents, they have played a crucial role as reagents and intermediates in the synthesis of pharmaceuticals. The Stille coupling, in particular, has been extensively used in drug discovery and development to construct complex molecular architectures.

Early research into the anticancer properties of organotin compounds showed some promise, with certain derivatives exhibiting cytotoxic activity against various cancer cell lines.[11] However, issues with toxicity and a lack of specificity have largely prevented their clinical translation. Nevertheless, research into the medicinal applications of organometallic compounds, including tin complexes, continues, with a focus on designing molecules with improved therapeutic indices.

Data Summary of Early Organostannane Syntheses

The following tables summarize the available quantitative data from the early discoveries and characterizations of organostannane reagents. It is important to note that the precision of these early measurements may not meet modern standards.

| Compound | Formula | Discoverer | Year | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Diethyltin diiodide | (C₂H₅)₂SnI₂ | E. Frankland | 1849 | 44-45 | ~230 | Colorless to straw-colored needles |

Table 1: Physical Properties of the First Organostannane.

| Reaction | Reagents | Products | Yield | Reference |

| Frankland's Synthesis | Ethyl iodide, Tin | Diethyltin diiodide | Not reported | Frankland, 1849 |

| Löwig's Synthesis | Alkyl halide, Sn/Na alloy | Alkyltin compounds | Not reported | Löwig, 1852 |

| Early Stille Coupling | Aryl halides, Organostannanes | Diaryl compounds | 7-53% | Eaborn, 1976[8] |

| Migita's Ketone Synthesis | Acyl chlorides, Alkyltin reagents | Ketones | 53-87% | Migita, 1977[8] |

| Stille's Improved Coupling | Aryl/Acyl halides, Alkyltin reagents | Coupled products | 76-99% | Stille, 1978[8] |

Table 2: Reported Yields of Key Historical Reactions.

Conclusion

The discovery and development of organostannane reagents represent a significant chapter in the history of chemistry. From their serendipitous discovery in the mid-19th century to their indispensable role in modern synthetic organic chemistry, the journey of these compounds has been marked by periods of quiet incubation and rapid innovation. For researchers, scientists, and drug development professionals, understanding this history provides not only a fascinating narrative but also a deeper appreciation for the foundational principles that underpin the powerful synthetic tools we utilize today. The legacy of Frankland, Löwig, Stille, and the many other pioneers in this field continues to inspire the development of new reagents and reactions that push the boundaries of chemical synthesis.

Figure 2: A timeline of key milestones in the history of organostannane reagents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

Silyl Ethers in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl ethers are a class of chemical compounds featuring a silicon atom covalently bonded to an alkoxy group.[1] With the general structure R¹R²R³Si-O-R⁴, they have become indispensable tools in modern organic synthesis, primarily serving as protecting groups for alcohols.[1] Their widespread adoption is attributed to their ease of formation, stability across a range of reaction conditions, and, crucially, their predictable and selective removal under mild conditions.[2] The versatility of silyl ethers stems from the ability to tune their steric and electronic properties by varying the substituents on the silicon atom (R¹, R², R³), which allows for the precise protection and deprotection of multiple hydroxyl groups within a complex molecule.[3] This guide provides a comprehensive overview of the core principles of silyl ether chemistry, including their formation, cleavage, relative stability, and diverse applications in organic synthesis.

Core Concepts: Protection and Deprotection

The primary role of silyl ethers in organic synthesis is to act as temporary protecting groups for hydroxyl functionalities.[4] Alcohols can be acidic and may interfere with various reagents, such as organometallics and hydrides.[5] By converting an alcohol to a silyl ether, its nucleophilicity and acidity are masked, allowing transformations to be carried out on other parts of the molecule.[6]

Formation of Silyl Ethers (Silylation)

The most common method for the formation of silyl ethers is the reaction of an alcohol with a silyl halide (commonly a chloride) in the presence of a base.[2] The base, typically a tertiary amine like triethylamine or a more potent catalyst like imidazole, serves to neutralize the hydrohalic acid byproduct.[4] A widely used and reliable method is the Corey protocol, which employs imidazole as a base in a solvent such as dimethylformamide (DMF).[7] More reactive silylating agents, such as silyl triflates, are used for the protection of sterically hindered alcohols.[1]

The general mechanism for the silylation of an alcohol with a silyl chloride is depicted below. The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom. The base facilitates the deprotonation of the alcohol, increasing its nucleophilicity.

Figure 1: General mechanism of alcohol silylation.

Cleavage of Silyl Ethers (Deprotection)

The removal of the silyl protecting group can be achieved under acidic or basic conditions, or most commonly, by using a source of fluoride ions.[1] The choice of deprotection method depends on the stability of the specific silyl ether and the compatibility of the substrate with the reaction conditions. Fluoride-based deprotection is particularly effective due to the high strength of the silicon-fluoride bond (Si-F), which is the driving force for the cleavage.[8] Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose.[8]

The mechanism of fluoride-mediated deprotection involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate, which then fragments to release the alcohol and form a stable fluorosilane.

Figure 2: Mechanism of fluoride-mediated silyl ether deprotection.

Relative Stability of Common Silyl Ethers

The stability of silyl ethers is predominantly influenced by the steric bulk of the substituents on the silicon atom.[9] Larger, more sterically hindered groups impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby increasing the stability of the protecting group.[9] This differential stability is a key feature that allows for the selective protection and deprotection of multiple hydroxyl groups in a molecule.

The general order of stability for commonly used silyl ethers is as follows: TMS < TES < TBDMS < TIPS < TBDPS [1][9]

This trend is particularly pronounced under acidic conditions.[9] The following tables summarize the relative stability of common silyl ethers.

Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers

| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS (TBS) | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Data sourced from BenchChem and Wikipedia.[1][9][10]

The following diagram illustrates the relative stability of common silyl ethers, providing a visual guide for selecting an appropriate protecting group based on the required stability.

Figure 3: Relative stability of common silyl ethers.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of a primary alcohol with TBDMSCl and the subsequent deprotection using TBAF.

Protocol 1: Selective Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMS-Cl)

This protocol describes a general procedure for the selective silylation of a primary alcohol in the presence of a secondary alcohol.[11]

Materials:

-

Substrate containing primary and/or secondary alcohol(s)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon) supply

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq.).[1]

-

Dissolve the substrate in anhydrous DMF (typically at a concentration of 0.1-0.5 M).[1]

-

Add imidazole (2.2-2.5 eq.) to the solution and stir until it is fully dissolved.[1][11]

-

For enhanced selectivity, cool the reaction mixture to 0 °C.[1]

-

Add TBDMSCl (1.1-1.2 eq.) portion-wise to the stirred solution.[1][11]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the substrate.[1]

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.[1][11]

-

Extract the aqueous mixture with diethyl ether (3 x the volume of DMF).[11]

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[11]

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to afford the pure TBDMS-protected alcohol.[1]

Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol provides a standard method for the cleavage of a TBDMS ether.[11]

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O) or Ethyl acetate

-

Saturated aqueous ammonium chloride solution or water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF at room temperature under an inert atmosphere.[12]

-

Add the TBAF solution (1.1 eq.) dropwise to the stirred solution.[11]

-

Stir the reaction for 1-4 hours, monitoring by TLC. The deprotection is usually complete within this timeframe.[11][12]

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution or water.[12]

-

Extract the mixture with diethyl ether or ethyl acetate.[12]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

-

The resulting alcohol can be purified by silica gel column chromatography if necessary.[11]

The following diagram illustrates a typical experimental workflow for a synthetic sequence involving the protection and deprotection of an alcohol.

Figure 4: Experimental workflow for a synthesis involving a silyl ether.

Applications in Organic Synthesis and Beyond

Beyond their fundamental role as protecting groups, silyl ethers have found applications in various other areas of chemical science.

Silyl Ethers as Linkers

Silyl ethers have been employed as linkers in solid-phase organic synthesis.[13] In this context, a molecule is attached to a solid support via a silyl ether linkage, allowing for reactions to be carried out in a heterogeneous fashion, which simplifies purification. The final product is then cleaved from the support by breaking the silyl ether bond.[13] Furthermore, silyl ether chemistry is being utilized to create acid-sensitive cross-linkers for the development of responsive biomaterials, such as those used in drug delivery systems.[4] These materials are designed to degrade under the acidic conditions found in specific biological environments, like tumor tissues, releasing their therapeutic payload.[4]

Silyl Ethers in Diagnostics and Therapeutics

The tunable stability of silyl ethers makes them attractive for applications in diagnostics and therapeutics. For instance, novel silyl ether-based linkers are being developed for antibody-drug conjugates (ADCs).[14] In these systems, a potent cytotoxic drug is attached to an antibody via a linker that is stable in the bloodstream but is cleaved under the acidic conditions within cancer cells, ensuring targeted drug release.[14] While not directly involved in the diagnostic signal itself, the principles of silyl ether stability are integral to the design of these advanced therapeutic and diagnostic agents.

Conclusion

Silyl ethers are a powerful and versatile class of molecules that have become a cornerstone of modern organic synthesis. Their tunable stability, ease of formation, and mild cleavage conditions allow for the strategic protection and deprotection of hydroxyl groups in the synthesis of complex molecules. The principles of silyl ether chemistry are also being extended to innovative applications in materials science and medicine, highlighting their continued importance in advancing chemical and biomedical research. A thorough understanding of the properties and reactivity of different silyl ethers is essential for any researcher, scientist, or drug development professional working in the field of organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. youtube.com [youtube.com]

- 6. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. figshare.com [figshare.com]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in Stannylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is an organosilicon and organotin compound with the chemical formula C19H44OSiSn and CAS number 123061-64-3.[1] This reagent is of interest in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, for the introduction of a protected hydroxymethyl group. The tert-butyldimethylsilyl (TBS) ether provides a sterically hindered and robust protecting group for the hydroxymethyl moiety, which can be cleaved under specific conditions. The tributylstannyl group allows for the transfer of the protected hydroxymethyl unit to a variety of substrates, typically aryl or vinyl halides, via Stille cross-coupling.[2]

While specific, detailed protocols for the use of this compound are not widely available in the public domain, its reactivity can be understood through the well-established chemistry of analogous silyloxymethylstannanes in Stille cross-coupling reactions. This document provides a comprehensive overview of the application of this class of reagents, with a detailed representative protocol and relevant data to guide researchers in their work.

Chemical Properties and Synthesis

| Property | Value |

| Molecular Formula | C19H44OSiSn |

| Molecular Weight | 435.3 g/mol [1] |

| CAS Number | 123061-64-3[1] |

| Appearance | Colorless liquid (presumed) |

| Synonyms | Tributyl[(tert-butyldimethylsilyl)oxy]methylstannane, (Tert-butyldimethylsilyloxymethyl)tri-n-butyltin[1] |

The synthesis of this compound typically involves the reaction of a protected halomethylsilane with a tributyltin nucleophile or the reaction of tributylstannylmethanol with tert-butyldimethylsilyl chloride. A general synthetic approach is outlined below.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Application in Stille Cross-Coupling Reactions

The primary application of this compound is in the Stille cross-coupling reaction to introduce a protected primary alcohol. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

The general scheme for the Stille coupling is as follows:

Ar-X + Bu3SnCH2OTBS -> Ar-CH2OTBS + Bu3SnX

Where:

-

Ar-X is an aryl or vinyl halide (or triflate)

-

Bu3SnCH2OTBS is this compound

-

The reaction is catalyzed by a palladium(0) complex.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Representative Experimental Protocol

As specific examples for this compound are not readily found in peer-reviewed literature, the following protocol is a representative procedure for a Stille cross-coupling reaction with a similar silyloxymethylstannane. This protocol can be adapted and optimized for the specific substrates and reagent.

Reaction: Cross-coupling of 4-bromotoluene with a protected hydroxymethylstannane.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Bromotoluene | 171.04 | 171 mg | 1.0 |

| This compound | 435.30 | 522 mg | 1.2 |

| Pd(PPh3)4 | 1155.56 | 58 mg | 0.05 |

| Anhydrous Toluene | - | 10 mL | - |

Procedure

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromotoluene (171 mg, 1.0 mmol), this compound (522 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

-

The tributyltin halide byproduct can be removed by washing the organic extracts with a saturated aqueous solution of potassium fluoride.

Expected Outcome and Data

| Product | Structure | Yield (%) | Physical State | 1H NMR (CDCl3, δ) |

| 1-(tert-Butyldimethylsilyloxymethyl)-4-methylbenzene | 80-95 | Colorless oil | 7.25 (d, 2H), 7.15 (d, 2H), 4.70 (s, 2H), 2.35 (s, 3H), 0.95 (s, 9H), 0.10 (s, 6H) |

Deprotection of the TBS Ether

The tert-butyldimethylsilyl (TBS) protecting group can be removed to yield the corresponding benzyl alcohol.

Deprotection Workflow

Caption: General workflow for the deprotection of the TBS-protected alcohol.